Hexamethylguanidinium azide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;azide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.N3/c1-8(2)7(9(3)4)10(5)6;1-3-2/h1-6H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMGXEIHUHLHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.[N-]=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes for Hexamethylguanidinium Azide (B81097)
The primary and most direct method for the synthesis of hexamethylguanidinium azide involves a salt metathesis reaction. This approach typically utilizes a hexamethylguanidinium salt, such as hexamethylguanidinium chloride or nitrate, and an alkali metal azide, most commonly sodium azide. The reaction is generally carried out in an aqueous solution. The high solubility of the starting materials in water facilitates the ionic exchange. Upon cooling the solution, the lower solubility of this compound compared to the resulting alkali metal salt (e.g., sodium chloride) allows for its crystallization and subsequent isolation ineosopen.org.
The efficiency of the synthesis of this compound is influenced by several key reaction parameters. Temperature, concentration of reactants, and the choice of solvent are critical factors that require careful control to maximize yield and purity.
Temperature: The initial dissolution of reactants is often performed in a hot aqueous solution to ensure complete dissociation and mixing of the ions ineosopen.org. Subsequent cooling is a crucial step to induce crystallization of the product. The rate of cooling can affect the size and purity of the crystals formed.
Concentration: The concentration of the reactant solutions plays a significant role in the crystallization process. Supersaturation is necessary for crystallization to occur, and this is typically achieved by using concentrated solutions of the hexamethylguanidinium salt and sodium azide.
Solvent: While water is the most common solvent due to the high solubility of the ionic reactants, the choice of solvent can be varied to optimize the process. The ideal solvent would maximize the solubility of the starting materials while minimizing the solubility of the desired product, thereby enhancing the yield upon crystallization.
Modern approaches to reaction optimization, such as Bayesian optimization and the use of heuristic algorithms, are being explored to systematically determine the optimal set of reaction conditions. These computational tools can analyze the complex interplay between variables like temperature, concentration, and solvent systems to predict the conditions that will lead to the highest yield and purity, thus reducing the number of empirical experiments required scholaris.canih.gov.
Achieving a high yield and purity of this compound is paramount for its effective use in subsequent applications. Fractional crystallization is a key technique employed to enhance the purity of the product. By carefully controlling the temperature and solvent composition, impurities, which may have different solubility profiles, can be selectively kept in the solution while the desired product crystallizes out ineosopen.org.
Further purification can be achieved through recrystallization. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which typically results in the formation of purer crystals. The choice of the recrystallization solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.
To maximize the yield, it is important to minimize the loss of product in the mother liquor. This can be addressed by optimizing the crystallization conditions, such as the final temperature of cooling and the volume of the solvent. In some cases, a multi-step crystallization process can be employed to recover additional product from the mother liquor. Yields for the synthesis of similar guanidinium (B1211019) salts have been reported to be in the range of 90-95% ineosopen.org.
Comparative Analysis with Alternative Azidation Agents
This compound serves as a source of the azide anion and is evaluated based on its performance relative to other commonly used azidation agents.
The large and sterically hindered nature of the hexamethylguanidinium cation can be advantageous. It often results in a "naked" or more reactive azide anion in solution, as the cation is less likely to form tight ion pairs with the azide. This can lead to enhanced reactivity compared to smaller alkali metal azides like sodium azide, particularly in non-polar aprotic solvents where ion-pairing effects are more pronounced.
The following table provides a comparative overview of this compound with other common azide sources:
| Azidation Agent | Key Characteristics |
| This compound | Good solubility in a range of solvents, provides a "naked" azide anion, potentially enhanced reactivity. |
| Sodium Azide | Widely available and inexpensive, but solubility in organic solvents can be limited. |
| Trimethylsilyl Azide (TMSA) | Soluble in organic solvents, useful for azidation under milder conditions, but is moisture-sensitive. |
| Diphenylphosphoryl Azide (DPPA) | Used in Mitsunobu and Curtius reactions, but can be hazardous. |
The transfer of the azide group from this compound to a substrate typically proceeds via a nucleophilic substitution (Sₙ2) or nucleophilic addition mechanism, depending on the nature of the substrate.
In an Sₙ2 reaction, the azide anion acts as a nucleophile and displaces a leaving group on an sp³-hybridized carbon atom. The delocalized charge and high polarizability of the hexamethylguanidinium cation can stabilize the transition state of such reactions, potentially leading to faster reaction rates.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reactivity of guanidinium salts in various reactions. These studies can provide insights into the reaction mechanisms, including the role of the guanidinium cation in proton transfer and the stabilization of intermediates google.com. For azide transfer reactions, DFT calculations can help elucidate the transition state structures and activation energies, providing a deeper understanding of the factors that control the reactivity and selectivity of the process.
Precursor Development and Guanidinium Cation Derivatization
The development of precursors for the hexamethylguanidinium cation and its subsequent derivatization are essential for expanding the applications of this compound and related salts.
The synthesis of the hexamethylguanidinium cation typically starts from readily available precursors. One common method involves the reaction of a tetraalkylurea, such as tetramethylurea, with a phosgenating agent to form a chloroformamidinium salt. This intermediate is then reacted with a secondary amine, like dimethylamine, to yield the hexasubstituted guanidinium salt google.comnih.gov. Another approach involves the alkylation of a pentaalkylguanidine nih.gov.
The derivatization of the guanidinium cation is a key strategy for tuning the properties of the resulting salts. By introducing different functional groups onto the guanidinium core, it is possible to modify characteristics such as solubility, thermal stability, and reactivity. For instance, the synthesis of guanidinium-functionalized polymers has been explored, where the guanidinium moiety is incorporated into a larger macromolecular structure to impart specific properties nih.gov.
The development of tailor-made guanidinylation precursors allows for the synthesis of complex guanidine-containing molecules. These precursors often incorporate protecting groups that can be selectively removed to unmask the guanidine (B92328) functionality at a later stage of a synthetic sequence mdpi.com. This approach is particularly valuable in the synthesis of natural products and pharmaceuticals where the guanidine group is a key pharmacophore mdpi.com.
The following table summarizes some approaches to precursor development and derivatization of the guanidinium cation:
| Approach | Description |
| Synthesis from Ureas | Reaction of tetraalkylureas with phosgenating agents followed by reaction with secondary amines. |
| Alkylation of Guanidines | Direct alkylation of less substituted guanidines to introduce additional alkyl groups. |
| Functionalized Precursors | Use of tailor-made precursors with protecting groups for the synthesis of complex molecules. |
| Polymer Functionalization | Incorporation of the guanidinium cation into polymer backbones to create functional materials. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Hexamethylguanidinium Azide (B81097)
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of a compound at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for geometry optimization and electronic structure analysis. rsc.orgmdpi.comarxiv.org For a hypothetical DFT study on hexamethylguanidinium azide, researchers would typically start by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. mdpi.com
Various exchange-correlation functionals (e.g., B3LYP, PBE0, M06-2X) could be employed to approximate the complex many-body electron interactions. rsc.orgmdpi.com The choice of functional can influence the accuracy of the results. arxiv.org Once the geometry is optimized, properties such as the electronic energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated to understand the molecule's reactivity and kinetic stability.
Ab Initio Methods for High-Level Electronic Structure Description
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. nih.gov Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)) provide a more rigorous description of electron correlation than standard DFT functionals, leading to higher accuracy for electronic properties, albeit at a significantly greater computational expense. arxiv.org A high-level ab initio calculation on this compound would offer a benchmark for its electronic structure, providing precise values for its energy and other properties that could be used to validate results from less computationally demanding methods. nih.govarxiv.org
Basis Set Selection and Computational Efficiency
The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as those from the Pople family (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent family (e.g., aug-cc-pVTZ), provide a more flexible description of the electron distribution, leading to more accurate results. However, this increased accuracy comes with a steep rise in computational time and resource requirements. arxiv.org The selection of an appropriate basis set involves a trade-off between the desired accuracy for the properties being investigated and the computational cost that is feasible for the size of the molecular system. nih.gov
Analysis of Bonding Characteristics and Charge Distribution
Following the calculation of the electronic structure, various analysis methods can be applied to interpret the nature of chemical bonds and the distribution of electrons within the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. For this compound, NBO analysis would quantify the charge on each atom, revealing the charge distribution across the hexamethylguanidinium cation and the azide anion. It would also detail the donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals, providing insight into the electronic stability of the molecule. nih.gov
Electron Localization Function (ELF) and Noncovalent Interactions (NCI)
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as covalent bonds and lone pairs. nih.govresearchgate.net An ELF analysis of this compound would provide a topological map of its electron density, clearly distinguishing between core, bonding, and non-bonding electron domains.
The Noncovalent Interactions (NCI) index is used to identify and visualize weak interactions, such as van der Waals forces and hydrogen bonds, within and between molecules. nih.govresearchgate.net An NCI analysis would be particularly useful for studying the interactions between the hexamethylguanidinium cation and the azide anion, highlighting the specific regions responsible for the ionic bonding and other noncovalent contacts that contribute to the stability of the compound in its crystal lattice or in solution. researchgate.net
Vibrational Frequency Prediction and Spectral Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental tool for molecular characterization. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational frequencies of molecules. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as bond stretching, bending, and torsional movements.
The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes and their corresponding frequencies provide a theoretical spectrum. For the Hexamethylguanidinium cation, characteristic frequencies would be associated with C-N bond stretches, N-C-N bond angle deformations, and various vibrations of the methyl groups. The azide anion has well-known symmetric and asymmetric stretching modes. For instance, DFT calculations have been employed to analyze the vibrational spectra of various aryl azides and guanidinium (B1211019) salts. chemrxiv.orgresearchgate.net
Table 1: Illustrative Calculated Vibrational Frequencies for Related Moieties (Note: This data is illustrative for the parent guanidinium cation and azide anion, not this compound itself, as specific data is not available.)
| Vibrational Mode | Moiety | Typical Calculated Wavenumber (cm⁻¹) | Description |
| Asymmetric Stretch | Azide (N₃⁻) | ~2000 - 2150 | N=N=N asymmetric stretching |
| Symmetric Stretch | Azide (N₃⁻) | ~1300 - 1350 | N=N=N symmetric stretching |
| C-N Stretch | Guanidinium (C(NH₂)₃⁺) | ~1600 - 1700 | Planar C-N bond stretching |
| N-H Bending | Guanidinium (C(NH₂)₃⁺) | ~1500 - 1650 | In-plane N-H scissoring |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions such as hydrogen bonding and ionic interactions. researchgate.netmdpi.com
For an ionic compound like this compound, MD simulations could be used to model its behavior in the solid state or in solution. nih.govnih.gov In a simulation of the crystal lattice, one could investigate the stability of the crystal packing and the nature of the interactions between the Hexamethylguanidinium cations and azide anions. In solution, MD can reveal details about the solvation shell structure around the ions and the dynamics of ion pairing. mdpi.com These simulations are crucial for understanding how the compound interacts with its environment on a microscopic level. dovepress.comnih.gov
Prediction of Reactivity Parameters
Computational chemistry offers several frameworks for quantifying and predicting the chemical reactivity of molecules. These methods are often based on the electronic structure of the compound. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap implies higher kinetic stability and lower chemical reactivity. irjweb.com For this compound, the HOMO would likely be localized on the azide anion, while the LUMO might be associated with the guanidinium cation. DFT calculations are the standard method for computing these orbital energies and visualizing their spatial distribution. researchgate.net
Key global reactivity indices include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO). A harder molecule is less reactive. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher ω value indicates a better electrophile.
Nucleophilicity: While there are several scales, nucleophilicity is often related to the HOMO energy; a higher HOMO energy corresponds to greater nucleophilicity.
Table 2: Illustrative FMO Energies and Global Reactivity Indices (Note: These values are hypothetical examples to illustrate the concepts, as specific calculated data for this compound is not available.)
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | E_HOMO | - | -3.5 |
| LUMO Energy | E_LUMO | - | +2.5 |
| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 6.0 |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -0.5 |
| Chemical Hardness | η | E_LUMO - E_HOMO | 6.0 |
| Electrophilicity Index | ω | μ² / (2η) | 0.02 |
Thermochemical Studies and Energetic Profiles of Transformations
Computational thermochemistry involves calculating thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. rsc.orgdntb.gov.ua These calculations are vital for assessing the stability of a compound and the feasibility of its chemical transformations, such as decomposition. High-level quantum chemical methods are used to compute the total electronic energy of a molecule, which, combined with vibrational analysis, allows for the determination of these thermodynamic quantities. researchgate.netrsc.org
Reactivity and Reaction Mechanisms
Nucleophilic Reactivity of the Azide (B81097) Anion from Hexamethylguanidinium Azide
The azide anion is a potent nucleophile, a property leveraged in numerous substitution reactions to introduce the azido (B1232118) group into organic molecules. This reactivity stems from the lone pair of electrons on the terminal nitrogen atom. Organic azides are valuable synthetic intermediates, often used as precursors to amines via reduction (e.g., Staudinger reaction) or in the construction of nitrogen-containing heterocycles. nih.gov The terminal nitrogen of the azide anion is generally the site of nucleophilic attack. nih.gov
The nucleophilicity of the azide ion is significantly influenced by the solvent. In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the anion is poorly solvated, rendering it more "naked" and thus more reactive compared to its state in polar protic solvents like alcohols, where hydrogen bonding can stabilize the anion and dampen its nucleophilicity.
While specific studies detailing the nucleophilic reactivity of the azide anion derived exclusively from this compound are not prevalent in the reviewed literature, the general principles of azide nucleophilicity apply. The large, non-polarizing nature of the hexamethylguanidinium cation would be expected to result in a "freer" azide anion in solution, potentially enhancing its nucleophilic character compared to salts with small, hard cations like Li⁺ or Na⁺, especially in less polar organic solvents.
This compound in 1,3-Dipolar Cycloaddition Reactions
The most prominent reaction class for azides is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. researchgate.netnih.gov In these reactions, the azide functions as a 4π-electron component (a 1,3-dipole) that reacts with a 2π-electron component (a dipolarophile) in a concerted, pericyclic process. wikipedia.org This reaction is highly versatile, with a wide range of dipolarophiles capable of participating, including alkynes, alkenes, nitriles, and other unsaturated systems.
The [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is arguably the most famous of all 1,3-dipolar cycloadditions. wikipedia.org Originally detailed by Rolf Huisgen, this reaction has become the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. researchgate.netnih.gov
The thermal Huisgen cycloaddition typically requires elevated temperatures and often results in a mixture of regioisomers. wikipedia.org The discovery of copper(I) catalysis (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) revolutionized the field by allowing the reaction to proceed under mild, often aqueous, conditions with high regioselectivity. wikipedia.org
The mechanism of the Huisgen cycloaddition has been a subject of extensive study. The thermal, uncatalyzed reaction is generally considered a concerted process. nih.gov Computational studies, including density functional theory (DFT) and metadynamics simulations, have been employed to map the free energy landscape of the reaction. scispace.comarxiv.org These studies help in understanding the conformational aspects that determine the reaction course and transition states. The activation barriers are influenced by the electronic nature of the substituents on both the azide and the alkyne. nih.gov
For the Cu(I)-catalyzed reaction, the mechanism is no longer a concerted cycloaddition but a stepwise process involving copper acetylide intermediates. This catalytic cycle dramatically lowers the activation energy compared to the thermal process, allowing for rapid reaction rates at ambient temperatures.
A key aspect of the azide-alkyne cycloaddition is its selectivity.
Regioselectivity : In the thermal reaction between an organic azide (R-N₃) and a terminal alkyne (R'-C≡CH), two regioisomers can be formed: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The reaction often yields a mixture of both. researchgate.net The copper-catalyzed (CuAAC) variant, however, is exceptionally regioselective, yielding almost exclusively the 1,4-disubstituted isomer. wikipedia.org Conversely, ruthenium-catalyzed cycloadditions (RuAAC) selectively produce the 1,5-disubstituted isomer. wikipedia.org This catalyst-controlled regioselectivity is a powerful tool in organic synthesis.
Stereoselectivity : The Huisgen 1,3-dipolar cycloaddition is a stereospecific reaction. This means that the stereochemistry of the dipolarophile is retained in the final triazole product. This is a hallmark of a concerted pericyclic reaction mechanism.
While the influence of metal catalysts and solvents on the efficiency of the azide-alkyne cycloaddition is well-documented, specific research into the role of the hexamethylguanidinium counter-ion is not widely available in the literature. However, one can consider potential effects based on general chemical principles. The large, organic nature of the [HMG]⁺ cation could enhance the solubility of the azide salt in organic solvents compared to inorganic salts like sodium azide. This improved solubility could lead to higher effective concentrations of the azide anion in the reaction medium, thereby increasing reaction rates. This effect would be particularly relevant in non-polar solvents where inorganic azides have poor solubility. The cation is not expected to have a direct catalytic role in the same way as a transition metal, but its physical properties could indirectly improve reaction efficiency through these solubility effects.
Beyond alkynes, the azide anion from sources like this compound can react with other dipolarophiles, most notably nitriles and the C=N double bond of guanidines, to form other important five-membered heterocycles.
Cycloaddition with Nitriles: The [3+2] cycloaddition of an azide with a nitrile (R-C≡N) is a fundamental and widely used method for the synthesis of 5-substituted 1H-tetrazoles. nih.gov This reaction often requires high temperatures or the use of a catalyst, such as a Lewis acid (e.g., zinc or aluminum salts) or a Brønsted acid. youtube.com The catalyst activates the nitrile by coordinating to its nitrogen atom, making the carbon atom more electrophilic and susceptible to attack by the azide anion. nih.govyoutube.com DFT calculations suggest the reaction proceeds through an initial nitrile activation step, leading to an imidoyl azide intermediate which then cyclizes to the tetrazole ring. nih.govresearchgate.net
| Entry | Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Yield (%) |
| 1 | Benzonitrile | Sodium Azide | NH₄Cl, DMF, Heat | 5-Phenyl-1H-tetrazole | ~22% (crude) |
| 2 | Various Aromatic Nitriles | Sodium Azide | Zinc Salts, Water | 5-Aryl-1H-tetrazoles | High |
| 3 | p-Toluenesulfonyl Cyanide | Various Azides | Solvent-free, Heat | 1-Substituted-5-tosyltetrazoles | Good |
Note: The data in this table is representative of the azide-nitrile cycloaddition reaction. Specific examples using this compound were not available in the cited literature.
Cycloaddition with Guanidines: The C=N imine bond within a guanidine (B92328) can also act as a dipolarophile, reacting with an azide in a 1,3-dipolar cycloaddition to form aminotetrazole derivatives. This reaction is less common and has been studied computationally using DFT. mdpi.com The calculations suggest that the uncatalyzed reaction has a very high activation energy barrier (over 50 kcal/mol), indicating that drastic reaction conditions would be required. mdpi.com
The reaction can proceed via two different modes of addition, leading to two distinct regioisomeric tetrazole intermediates. mdpi.com These initial cycloadducts are predicted to be thermodynamically unstable and may undergo further rearrangements, such as the loss of dinitrogen (N₂) or ammonia (B1221849) (NH₃). mdpi.com The introduction of electron-withdrawing or -donating substituents on the azide is predicted to affect the cycloaddition reactivity. mdpi.com
Cycloadditions with Other Dipolarophiles (e.g., Nitriles, Guanidines)
Formation of Tetrazoles and Other Nitrogen Heterocycles
This compound can serve as a precursor for the synthesis of tetrazoles and other nitrogen-containing heterocycles. The formation of tetrazoles typically proceeds via the [3+2] cycloaddition of an azide with a nitrile. nih.govyoutube.com In this reaction, the this compound would provide the azide component. The reaction is often catalyzed by a Lewis or Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide. youtube.com The general mechanism involves the initial formation of an adduct between the nitrile and the catalyst, followed by the attack of the azide ion and subsequent cyclization to form the tetrazole ring. youtube.com
The synthesis of other nitrogen heterocycles using organic azides is also a well-established area of organic chemistry. dntb.gov.ua These reactions often involve the in situ formation of highly reactive nitrene intermediates from the azide, which can then undergo various cyclization reactions.
Computational Modeling of Reaction Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. iciq.org In the context of this compound, computational studies can provide detailed information about the energetics and geometries of transition states and intermediates involved in its various reactions.
A DFT study on the 1,3-dipolar cycloaddition of azides with guanidine, a structurally similar compound to the cation of this compound, has shed light on the feasibility and regioselectivity of tetrazole formation. irb.hr The calculations suggest that an uncatalyzed reaction is possible but requires harsh conditions. irb.hr The study modeled the formation of two regioisomeric tetrazoles and their subsequent rearrangements, indicating that the reaction pathway and product distribution are influenced by the substituents on the azide. irb.hr
Such computational approaches can be extended to model the specific reaction pathways of this compound with various nitriles and other substrates. These models can predict reaction barriers, identify the most favorable reaction pathways, and explain the observed regioselectivity in the formation of heterocyclic products.
| Computational Method | Focus of Study | Key Findings |
| Density Functional Theory (DFT) | 1,3-Dipolar Cycloaddition of Azides with Guanidine | Uncatalyzed reaction is feasible under drastic conditions; substituent effects on azide influence reactivity and regioselectivity. irb.hr |
Staudinger Reaction and Aza-Wittig Reaction Utilizing this compound as a Precursor
The Staudinger reaction involves the reaction of an organic azide with a phosphine (B1218219) to form an iminophosphorane. ysu.am This intermediate can then be hydrolyzed to produce a primary amine and a phosphine oxide. The aza-Wittig reaction is a subsequent reaction of the iminophosphorane with a carbonyl compound to yield an imine. wikipedia.orgresearchgate.net this compound can potentially serve as the azide source in these reactions.
The mechanism of the Staudinger reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas (N₂) to form the iminophosphorane. ysu.am In the subsequent aza-Wittig reaction, the iminophosphorane reacts with an aldehyde or ketone in a manner analogous to the Wittig reaction to form an oxazaphosphetane intermediate, which then collapses to form the imine and a phosphine oxide. wikipedia.orgresearchgate.net
While direct experimental evidence for the use of this compound in these reactions is limited, the general reactivity of organic azides in the Staudinger and aza-Wittig reactions is well-documented. researchgate.netnih.gov Computational studies using DFT have been employed to characterize the mechanism of tandem Staudinger/aza-Wittig reactions, providing insights into the catalytic cycle and the driving forces of the reaction. iciq.org
Curtius Rearrangement and Related Azide Extrusion Processes
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. nih.govnih.govwikipedia.orgorganic-chemistry.org This reaction is a valuable method for converting carboxylic acids into primary amines, urethanes, and ureas. nih.govnih.gov For this compound to undergo a classic Curtius rearrangement, it would first need to be converted to an acyl azide derivative.
The mechanism of the Curtius rearrangement is generally considered to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom as the nitrogen molecule is eliminated. youtube.com This concerted mechanism ensures the retention of the stereochemistry of the migrating group. nih.gov The isocyanate intermediate formed can then be trapped by various nucleophiles. For example, reaction with water leads to a carbamic acid which decarboxylates to give a primary amine. organic-chemistry.org
While there is no specific information on the Curtius rearrangement of a derivative of this compound, the general principles of this reaction are well-established for a wide range of organic azides. nih.govnih.govwikipedia.org
Thermal and Photochemical Decomposition Pathways
The decomposition of azides can be induced by heat or light, leading to the formation of highly reactive nitrene intermediates and the extrusion of nitrogen gas. nih.govrsc.orgresearchgate.net
Nitrene Formation and Subsequent Reactivity
The primary step in the thermal and photochemical decomposition of organic azides is the formation of a nitrene. rsc.org A nitrene is a neutral, monovalent nitrogen species that is highly reactive. The decomposition of this compound would be expected to follow this general pathway.
The nature of the subsequent reactions of the formed nitrene depends on the reaction conditions and the surrounding chemical environment. Nitrenes can undergo a variety of reactions, including C-H insertion, addition to double bonds to form aziridines, and rearrangement reactions. In the absence of other reactive species, nitrenes can dimerize to form azo compounds. rsc.org
Mechanistic Insights into Nitrogen Extrusion
The extrusion of dinitrogen (N₂) is a key step in the decomposition of azides and is the driving force for many of the reactions they undergo, including the Staudinger reaction and the Curtius rearrangement. The mechanism of nitrogen extrusion can be either stepwise or concerted, depending on the structure of the azide and the reaction conditions. rsc.org
Solvent Effects on Reaction Kinetics and Mechanisms
The solvent plays a critical role in dictating the reaction pathways, kinetics, and mechanisms involving this compound. Research into the synthesis of this compound reveals a profound solvent-dependent effect on the reaction outcome, where the choice of solvent determines the very product that is formed.
Detailed Research Findings
Investigations into the synthesis of this compound from the reaction of a halide precursor with an azide salt have shown that the solvent choice is paramount. Specifically, the reaction involving 2-halotetramethylguanidine and sodium azide yields entirely different products depending on whether acetonitrile (B52724) or dimethylformamide (DMF) is used as the reaction medium.
When the reaction is conducted in acetonitrile, the product obtained is β-dimethylaminoacrylonitrile, with a proposed mechanism involving intermediates such as bis(dimethylamino)carbene and 3,3-bis(dimethylamino)propionitrile. researchgate.netresearchgate.net In stark contrast, employing dimethylformamide as the solvent leads to the formation of this compound, albeit in a modest yield of 16%. researchgate.netresearchgate.netresearchgate.net
This divergence in reaction products underscores the solvent's active role in the reaction mechanism. It is not merely an inert medium but a participant that influences the stability and reactivity of key intermediates. The polarity and coordinating ability of DMF are believed to favor the halide displacement pathway that leads to the formation of the guanidinium (B1211019) azide salt. Conversely, acetonitrile appears to promote a different mechanistic route that results in rearrangement and elimination to form the acrylonitrile (B1666552) derivative. researchgate.netresearchgate.net
While this compound is recognized as a thermally stable and highly reactive source of the azide ion (N₃⁻), specific quantitative data on the kinetics (e.g., rate constants, activation energies) of its subsequent reactions in various solvents are not extensively detailed in the available literature. researchgate.netresearchgate.net However, the dramatic effect of the solvent on its own synthesis provides a clear and significant example of solvent influence on the reactivity and mechanisms associated with this compound.
Data on Solvent-Dependent Synthesis
The table below summarizes the critical effect of the solvent on the outcome of the reaction between 2-halotetramethylguanidine and sodium azide.
| Solvent | Major Product | Reported Yield | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | This compound | 16% | researchgate.netresearchgate.netresearchgate.net |
| Acetonitrile | β-dimethylaminoacrylonitrile | 66% | researchgate.netresearchgate.net |
Research Applications and Advanced Chemical Transformations
Hexamethylguanidinium Azide (B81097) in Complex Organic Synthesis
Hexamethylguanidinium azide serves as a valuable source of the azide ion for various organic transformations. Its organic nature and solubility characteristics distinguish it from common inorganic azides, offering potential advantages in specific synthetic contexts. It is recognized as a thermally stable yet highly reactive source of the azide ion, making it suitable for a range of chemical reactions. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Synthesis of Nitrogen-Containing Heterocycles
Organic azides are crucial intermediates in the synthesis of a wide variety of nitrogen-containing heterocycles. researchgate.net These heterocyclic structures are foundational to many pharmaceuticals and biologically active compounds. Guanidinium (B1211019) azides, including this compound and the related tetramethylguanidinium azide, are employed as effective azidation agents in these synthetic pathways. Their utility lies in providing a soluble, reactive source of azide that can participate in cycloadditions and other C-N and N-N bond-forming reactions necessary for building diverse heterocyclic systems. researchgate.netresearchgate.net
Derivatization of Biologically Relevant Scaffolds (e.g., Nucleoside Analogues)
The introduction of an azide group into biologically relevant molecules, such as nucleosides, is a key strategy for their functionalization. Azide-modified nucleosides act as versatile chemical handles, enabling their conjugation with other molecules through bioorthogonal reactions like click chemistry. While specific examples detailing the use of this compound for this purpose are not prominent, related guanidinium azides like tetramethylguanidinium azide have proven effective in the quantitative conversion of glycosyl halides to the corresponding glycosyl azides. researchgate.net This suggests the utility of guanidinium azides as a class of reagents for the stereoselective synthesis of azido-functionalized biomolecules.
Role as a Versatile Azide Synthon
This compound is part of a class of organic azides that are both thermally stable and highly reactive. researchgate.netresearchgate.netresearchgate.net This combination of properties makes it a versatile synthon for the azide ion (N₃⁻). Unlike inorganic sources such as sodium azide, its solubility in a range of aprotic and protic organic solvents facilitates its use in homogeneous reaction mixtures. researchgate.net The related tetramethylguanidinium azide has been used for the synthesis of alkyl azides and 5-substituted tetrazoles, highlighting the role of guanidinium salts as practical and effective reagents for introducing the azide functionality in organic synthesis. researchgate.netresearchgate.net
Advanced Materials Science Applications
The unique properties of the hexamethylguanidinium cation lend themselves to applications in materials science, particularly in the development of solid-state electrolytes.
As a Component in Organic Ionic Plastic Crystals (OIPCs)
Organic Ionic Plastic Crystals (OIPCs) are solid-state materials that exhibit significant rotational and/or translational disorder, which can lead to high ionic conductivity. researchgate.net They are investigated as potentially safer, nonflammable electrolytes for energy storage devices like sodium and lithium batteries. acs.orgnsf.gov While research on this compound as an OIPC is limited, the hexamethylguanidinium ([HMG]⁺) cation has been a key component in studies of other OIPCs, most notably Hexamethylguanidinium bis(fluorosulfonyl)imide ([HMG][FSI]). acs.orgnsf.gov These studies provide critical insight into the influence of the [HMG]⁺ cation on the material's properties. researchgate.net
Influence of Guanidinium Cation on Ionic Conductivity and Phase Transitions
Research on [HMG][FSI] has demonstrated the significant impact of the hexamethylguanidinium cation on the thermal and conductive properties of OIPCs. acs.orgnsf.gov These materials exhibit complex solid-solid phase transitions, moving between more ordered crystalline phases at lower temperatures and disordered, more conductive plastic phases at higher temperatures. acs.orgrsc.org
A key finding is the decoupling of ion dynamics within the crystal lattice. The large [HMG]⁺ cation has a diffusion coefficient that is nearly two orders of magnitude lower than that of the smaller [FSI]⁻ anion. acs.orgnsf.gov When a sodium salt like NaFSI is added to create an electrolyte, the Na⁺ and FSI⁻ ions show dynamic behavior that is largely independent of the slower-moving [HMG]⁺ cation. acs.orgnsf.gov This decoupling is crucial as it suggests the potential for high mobility and transport of charge-carrying ions (like Na⁺) through the solid electrolyte, a desirable characteristic for battery applications. acs.org The thermal history of the material also plays a critical role, with ionic conductivity sometimes being higher during heating cycles compared to cooling cycles, indicating complex structural rearrangements. acs.org
| Material | Phase Transition | Temperature (K) | Ionic Conductivity (S cm⁻¹) |
| [HMG][FSI] | Phase II -> Phase I | ~385 (Heating) | Varies with temperature and thermal history |
| [HMG][FSI] with 5 mol% NaFSI | Phase II -> Phase I | Varies | Higher than pure OIPC; shows similar thermal history dependence |
This table presents generalized data based on differential scanning calorimetry and electrochemical impedance spectroscopy findings for Hexamethylguanidinium bis(fluorosulfonyl)imide ([HMG][FSI]) systems. Exact values can vary based on experimental conditions and thermal history. acs.orgnsf.gov
Structural Disorder and Free Volume Analysis in Hexamethylguanidinium-based OIPCs
Hexamethylguanidinium-based Organic Ionic Plastic Crystals (OIPCs) are a class of materials that exhibit solid-state ionic conductivity. A key characteristic of OIPCs is their structural disorder, which facilitates ionic motion. While specific studies on this compound are limited, research on related hexamethylguanidinium salts provides insight into the expected behavior.
In OIPCs like those based on the hexamethylguanidinium cation, structural disorder is often linked to the conformational flexibility of the ions and weak ion-ion interactions. This disorder creates free volume within the crystal lattice, which is crucial for ion transport. The large and symmetric nature of the hexamethylguanidinium cation can contribute to the formation of phases with significant rotational and translational disorder upon heating.
Studies on similar systems, such as hexamethylguanidinium bis(fluorosulfonyl)imide (HMGFSI), have shown that the introduction of polymers can further enhance structural disorder and ionic conductivity at lower temperatures. rsc.org The analysis of ion dynamics in OIPCs reveals that strong ion-ion correlations can sometimes suppress DC conductivity, despite high ionic diffusion rates. oaepublish.com This suggests a complex interplay between structural disorder, free volume, and the specific nature of ionic interactions.
Functionalization of Surfaces and Polymers
The azide group is a versatile functional group for the modification of surfaces and polymers due to its ability to participate in various chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". fz-juelich.de While specific applications of this compound in this context are not widely reported, the principles of azide-based functionalization are well-established.
Surface Functionalization:
Surfaces can be functionalized with azide groups to allow for the subsequent attachment of a wide range of molecules. This is often achieved by treating a surface with an azide-containing reagent. Once the surface is azidated, molecules containing an alkyne group can be covalently attached using the CuAAC reaction. This method has been used to functionalize gold nanoparticles, for example. fz-juelich.de The hexamethylguanidinium cation in this compound would likely act as a spectator ion in such reactions, with the azide anion providing the reactive functionality.
Polymer Functionalization:
Polymers can be synthesized with azide groups in their structure, or existing polymers can be modified to include them. These azide-functionalized polymers can then be crosslinked or further functionalized. For instance, glycidyl azide polymer (GAP) is an energetic polymer where the azide groups contribute to its energetic properties and also serve as handles for curing reactions. acgpubs.orgmdpi.commod.gov.rs The curing can be achieved through reactions of the azide groups, for example, with alkynes to form triazole linkages. mdpi.com
The potential utility of this compound in this field would be as a source of the azide anion for introducing this functionality onto surfaces or into polymer structures, likely through nucleophilic substitution reactions.
Precursor for High-Energy Density Materials (Mechanistic and Design Principles)
High-energy density materials (HEDMs) are compounds that release large amounts of energy upon decomposition. A key design principle for HEDMs is the incorporation of a high nitrogen content, as the formation of stable dinitrogen gas (N₂) upon decomposition is a highly exothermic process. Azide-containing compounds are therefore excellent candidates for HEDM precursors.
The high nitrogen content of this compound (the azide anion itself is N₃⁻) makes it an interesting candidate for the synthesis of HEDMs. The design of new HEDMs often focuses on creating molecules with a high positive heat of formation and a high density. nih.gov Organic azides, such as polyazidopyrimidines, have been investigated as high-energy compounds. nih.govresearchgate.net
While specific synthetic routes from this compound to other HEDMs are not detailed in the literature, general strategies for synthesizing nitrogen-rich compounds often involve the reaction of a suitable backbone with an azide source. This compound could serve as this source in reactions designed to produce new energetic materials.
Coordination Chemistry Involving this compound
Use as a Counterion in Metal Complexes
In coordination chemistry, a counterion is an ion that accompanies an ionic complex to maintain charge neutrality. The nature of the counterion can influence the structure, solubility, and reactivity of the coordination complex. The hexamethylguanidinium cation is a large, symmetric, and non-coordinating cation. These properties make it a useful counterion for stabilizing large or highly charged complex anions.
In the context of metal azide complexes, the hexamethylguanidinium cation would be expected to play a role in the crystallization and packing of the resulting compounds. Its large size can help to separate the complex anions in the crystal lattice, which can be useful for studying the properties of the isolated anions. While specific examples of this compound used in the synthesis of metal azide complexes are not prevalent in the literature, its role can be inferred from the general principles of coordination chemistry. For instance, in complexes where the metal center is coordinated by multiple azide ligands to form a complex anion, such as [M(N₃)ₓ]ⁿ⁻, the hexamethylguanidinium cation would serve to balance the negative charge.
Azide as a Bridging Ligand in Polymeric Structures
The azide anion is a versatile ligand in coordination chemistry and is well-known for its ability to act as a bridging ligand between two or more metal centers. This bridging capability allows for the formation of one-, two-, or three-dimensional polymeric coordination polymers. The azide ion can bridge metal centers in an "end-on" (EO) or "end-to-end" (EE) fashion.
The choice of counterion can have a significant impact on the structure of these polymeric materials. A large counterion like hexamethylguanidinium would need to be accommodated in the crystal lattice, which could influence the dimensionality and topology of the resulting coordination polymer. For example, the bulky nature of the hexamethylguanidinium cation might favor the formation of lower-dimensional structures (e.g., 1D chains or 2D sheets) by preventing the close packing of polymeric units that might be required for a 3D network.
The table below summarizes the bridging modes of the azide ligand in some reported coordination polymers.
| Compound | Bridging Mode(s) | Resulting Structure |
| [Cd(2A4Pic)₂(N₃)₂]n | μ(1,1) (EO) | 1D Polymer |
| [Cu(Qu-6-COO)(N₃)(H₂O)]n | μ(1,1) (EO) | 1D Polymer |
| [Mn₃(bcp)₂(N₃)₂(SO₄)₂(H₂O)₄]·6H₂O | μ₂-EO | Coordination Chain |
| [Mn₄(bcp)₂(N₃)₈(H₂O)₂]·4H₂O | μ₂-EO, μ₃-EO | Coordination Chain |
Future Research Directions and Emerging Paradigms
Development of Novel Guanidinium (B1211019) Azide (B81097) Derivatives for Enhanced Reactivity/Selectivity
The synthesis of new energetic salts based on guanidinium cations is a burgeoning field of research aimed at developing materials with tailored properties such as high thermal stability and low sensitivity to impact and friction. rsc.orgrsc.orgresearchgate.net Future work will likely focus on creating novel derivatives of Hexamethylguanidinium azide to fine-tune its reactivity and selectivity for specific applications. This involves strategic modification of the cation by introducing various functional groups. For instance, incorporating furoxanyl (B1587844) or picryl moieties has been shown to yield energetic salts with decomposition temperatures often exceeding 180°C and favorable sensitivity characteristics. rsc.orgrsc.org
Research could explore derivatives where the methyl groups on the hexamethylguanidinium cation are replaced with other alkyl or functionalized chains. These modifications could influence the compound's steric and electronic properties, potentially altering its reaction kinetics and selectivity in chemical transformations. The goal is to create a library of derivatives with a spectrum of properties, enabling the selection of the optimal compound for a given application, be it as an energetic material or a specialized chemical reagent. rsc.orgmdpi.com
| Modification Strategy | Example Functional Group | Potential Impact on Properties | Target Application |
|---|---|---|---|
| Introduction of Energetic Moieties | Nitro (-NO2), Furoxanyl | Increased energy density, altered sensitivity | Advanced energetic materials |
| Altering Alkyl Chain Length | Ethyl, Propyl groups | Modified solubility, steric hindrance, and crystal packing | Phase-transfer catalysis, crystal engineering |
| Incorporation of Heterocyclic Rings | Tetrazole, Triazole | Enhanced nitrogen content, improved thermal stability | High-nitrogen gas generants |
| Attachment of Polymerizable Groups | Vinyl, Acrylate | Creation of energetic polymers or functional materials | Energetic binders, reactive surfaces |
Integration with Flow Chemistry and Automated Synthesis
The synthesis and handling of energetic materials like azides present inherent safety challenges. Flow chemistry offers a powerful solution by performing reactions in continuous-flow reactors with small reaction volumes, which significantly enhances safety and provides precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgnih.govrsc.org The integration of this compound synthesis and its subsequent use in chemical transformations into automated flow systems is a critical future direction. nih.govdntb.gov.ua
An automated flow platform would enable safer, on-demand production, avoiding the need to store significant quantities of the energetic compound. nih.gov Furthermore, such systems facilitate multi-step syntheses where this compound is generated and immediately consumed in a subsequent reaction, streamlining the production of more complex molecules. rsc.orgrsc.org This approach not only improves safety and efficiency but also allows for high-throughput screening of reaction conditions and the rapid optimization of synthetic protocols. nih.gov
Advanced In-Situ Characterization during Reaction Processes
A deeper understanding of the reaction mechanisms, kinetics, and decomposition pathways of this compound requires sophisticated real-time monitoring techniques. Advanced in-situ characterization methods are crucial for capturing the behavior of transient intermediates and understanding the complex processes that occur during synthesis and decomposition. researchgate.net
Future research will likely employ a suite of powerful analytical tools to study these reactions as they happen. For example, techniques like in-situ powder X-ray diffraction can track structural transformations in the solid state, while spectroscopic methods provide insight into changes in chemical bonding. rsc.org Combining experimental data with computational modeling will be essential for building a comprehensive picture of the reaction dynamics. nih.govmdpi.com
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Process IR/Raman Spectroscopy | Real-time monitoring of functional groups, reaction kinetics | Tracking the formation of the azide and guanidinium groups, monitoring decomposition products |
| In-Situ NMR Spectroscopy | Identification of intermediates and final products in solution | Elucidating reaction pathways in synthetic applications |
| Coupled Thermogravimetric Analysis (TGA-FTIR-MS) | Thermal stability and identification of evolved gases during decomposition | Assessing safety profile and understanding decomposition mechanisms researchgate.net |
| In-Situ Powder X-ray Diffraction (PXRD) | Changes in crystal structure during solid-state reactions or phase transitions | Studying solid-gas reactions and thermal stability rsc.org |
Machine Learning and AI in Predicting this compound Reactivity and Properties
The vast chemical space of potential guanidinium azide derivatives makes purely experimental exploration time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for accelerating materials discovery by predicting the properties and reactivity of novel compounds. nih.govnih.govchemrxiv.org
In the context of this compound, ML models can be trained on existing data from known energetic materials to predict key performance indicators such as density, heat of formation, detonation velocity, and sensitivity. rsc.org These predictive models can rapidly screen virtual libraries of novel derivatives, identifying the most promising candidates for synthesis and experimental validation. researchgate.net Furthermore, AI can aid in designing synthetic routes and optimizing reaction conditions. rsc.org Computational approaches like Density Functional Theory (DFT) can be used alongside ML to investigate reaction mechanisms and electronic structures, providing deeper chemical insights. mdpi.comnih.govnih.gov
Exploration of this compound in Niche Chemical Transformations
Beyond its potential as an energetic material, the unique combination of a stable, bulky cation and a reactive anion suggests that this compound could find use in specialized chemical transformations. The azide group is a versatile functional handle in organic synthesis, known for its role in click chemistry, as a precursor to nitrenes, and in the formation of nitrogen-containing heterocycles. rsc.orgsigmaaldrich.comdntb.gov.ua
Future research could explore this compound as a reagent in transformations where the guanidinium cation plays a functional role, for example, as a phase-transfer catalyst or as a directing group. The azide radical (N₃•), which can be generated from azide precursors, has unique reactivity that is being increasingly exploited in C-H functionalization and the formation of C-N bonds. rsc.orgresearchgate.net Investigating the generation and reactivity of the azide radical from this compound could unlock novel synthetic methodologies. Its high nitrogen content also makes it a candidate for developing new gas-generating agents for applications like airbags or fire suppression systems. researchgate.netacs.org
Conclusion and Outlook
Summary of Key Research Findings
No specific research findings for Hexamethylguanidinium azide (B81097) could be located.
Broader Implications for Organic and Inorganic Chemistry
Based on the general properties of guanidinium (B1211019) salts and organic azides, the study of Hexamethylguanidinium azide, were it to be synthesized and characterized, could have implications for the field of energetic materials. The Hexamethylguanidinium cation is known to form salts with interesting thermal properties, and the azide anion is a well-known energetic functional group. The combination could potentially lead to a new energetic material with specific stability and performance characteristics.
From an organic chemistry perspective, the synthesis of this compound would be a valuable addition to the family of nitrogen-rich salts. The study of its reactivity could provide insights into the interplay between the bulky, charge-delocalized cation and the reactive azide anion.
In inorganic chemistry, the coordination chemistry of the Hexamethylguanidinium cation with the azide anion in the solid state would be of interest for understanding packing effects and intermolecular interactions in ionic compounds.
Unanswered Questions and Future Perspectives
Given the absence of research, all questions regarding this compound remain unanswered. Key areas for future investigation would include:
Synthesis and Characterization: The primary and most crucial step would be the successful synthesis and unambiguous characterization of this compound. This would involve developing a synthetic route and utilizing techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity.
Crystal Structure Determination: X-ray crystallographic analysis would be essential to understand the solid-state packing, bond lengths and angles, and any hydrogen bonding or other non-covalent interactions that might influence its stability and properties.
Thermal Stability and Decomposition: A thorough investigation of its thermal behavior using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be necessary to determine its decomposition temperature and energetic output. Understanding the decomposition mechanism would be a key aspect of this research.
Spectroscopic Properties: Detailed spectroscopic studies (e.g., Raman, UV-Vis) would provide further insight into the molecular structure and electronic properties of the compound.
Energetic Properties: If the compound is found to be stable enough for handling, the evaluation of its energetic properties, such as detonation velocity and pressure, would be a critical area of future work to assess its potential as an energetic material.
Until such fundamental research is conducted and published, any discussion of this compound remains in the realm of hypothesis.
Q & A
Q. How can batch-to-batch inconsistencies in azide purity impact sensitive bioassays?
- Mitigation : Request advanced QC metrics (e.g., peptide content analysis, TFA removal <1%) for applications like cell-based assays. Use standardized calibration curves to adjust for salt content variability .
Methodological Resources
- Data Interpretation : Use R or Python for statistical analysis (ANOVA, t-tests) to evaluate significance. Raw data should be archived in appendices with metadata (e.g., instrument settings) .
- Literature Review : Prioritize primary sources (ACS, RSC journals) over vendor SDS sheets. Cross-reference synthesis protocols in patents (e.g., US DOE reports) for industrial-grade methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
